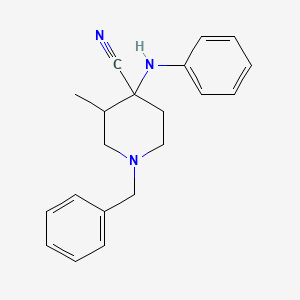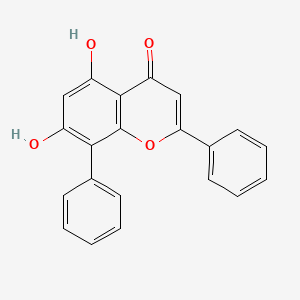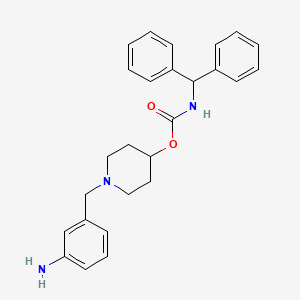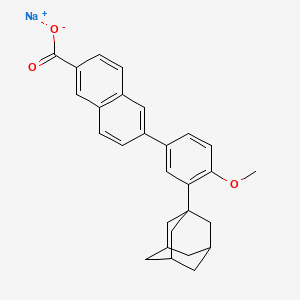
Benzoic acid, 2-fluoro-3-methyl-5-(4-pyridazinyl)-,2-(phenylsulfonyl)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide benzoïque, 2-fluoro-3-méthyl-5-(4-pyridazinyl)-, 2-(phénylsulfonyl)hydrazide est un composé organique complexe appartenant à la classe des dérivés de l’acide benzoïque.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide benzoïque, 2-fluoro-3-méthyl-5-(4-pyridazinyl)-, 2-(phénylsulfonyl)hydrazide implique généralement des réactions organiques en plusieurs étapes. Les voies de synthèse courantes peuvent inclure :
Nitration et réduction : En commençant par l’acide benzoïque, la nitration suivie d’une réduction peut introduire des groupes amino.
Fluoration : L’introduction de l’atome de fluor peut être réalisée à l’aide de réactifs tels que le Selectfluor.
Sulfonylation : Le groupe phénylsulfonyle peut être introduit à l’aide de chlorures de sulfonyle en présence d’une base.
Formation d’hydrazide : La dernière étape implique la formation du groupe hydrazide, généralement à l’aide de dérivés d’hydrazine.
Méthodes de production industrielle
Les méthodes de production industrielle de ces composés impliquent souvent l’optimisation des conditions de réaction afin de maximiser le rendement et la pureté. Cela peut inclure :
Catalyse : Utilisation de catalyseurs pour améliorer les vitesses de réaction.
Contrôle de la température et de la pression : Contrôle précis des conditions de réaction pour assurer une qualité de produit constante.
Purification : Techniques telles que la cristallisation, la distillation et la chromatographie pour purifier le produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide benzoïque, 2-fluoro-3-méthyl-5-(4-pyridazinyl)-, 2-(phénylsulfonyl)hydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Conversion en oxydes correspondants à l’aide d’oxydants tels que le permanganate de potassium.
Réduction : Réduction en amines ou en alcools à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium.
Substitution : Réactions d’halogénation, de nitration et de sulfonation pour introduire différents groupes fonctionnels.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, peroxyde d’hydrogène.
Agents réducteurs : Hydrure de lithium et d’aluminium, borohydrure de sodium.
Réactifs de substitution : Halogènes, agents de nitration, chlorures de sulfonyle.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple :
Oxydation : Formation d’acides carboxyliques ou de cétones.
Réduction : Formation d’amines primaires ou secondaires.
Substitution : Formation de dérivés halogénés, nitrés ou sulfonés.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Utilisation potentielle dans l’étude des interactions enzymatiques et des voies métaboliques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris les effets anti-inflammatoires et antimicrobiens.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide benzoïque, 2-fluoro-3-méthyl-5-(4-pyridazinyl)-, 2-(phénylsulfonyl)hydrazide implique son interaction avec des cibles moléculaires spécifiques. Il peut s’agir notamment de :
Enzymes : Inhibition ou activation d’enzymes impliquées dans les voies métaboliques.
Récepteurs : Liaison à des récepteurs cellulaires pour moduler les réponses biologiques.
Voies : Interférence avec les voies de signalisation pour exercer des effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de l’acide benzoïque : Composés comme l’acide 2-fluorobenzoïque, l’acide 3-méthylbenzoïque.
Dérivés de la pyridazine : Composés comme l’acide 4-pyridazinylbenzoïque.
Sulfonylhydrazides : Composés comme la phénylsulfonylhydrazine.
Unicité
L’acide benzoïque, 2-fluoro-3-méthyl-5-(4-pyridazinyl)-, 2-(phénylsulfonyl)hydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Conclusion
L’acide benzoïque, 2-fluoro-3-méthyl-5-(4-pyridazinyl)-, 2-(phénylsulfonyl)hydrazide est un composé complexe et polyvalent qui présente un potentiel important dans la recherche scientifique et les applications industrielles.
Propriétés
Formule moléculaire |
C18H15FN4O3S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
N'-(benzenesulfonyl)-2-fluoro-3-methyl-5-pyridazin-4-ylbenzohydrazide |
InChI |
InChI=1S/C18H15FN4O3S/c1-12-9-14(13-7-8-20-21-11-13)10-16(17(12)19)18(24)22-23-27(25,26)15-5-3-2-4-6-15/h2-11,23H,1H3,(H,22,24) |
Clé InChI |
RKYRWQBKSRLNLX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1F)C(=O)NNS(=O)(=O)C2=CC=CC=C2)C3=CN=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



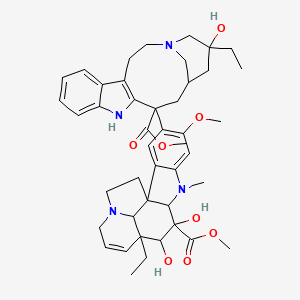
![Tert-butyl 3-benzylsulfanyl-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate](/img/structure/B12294045.png)

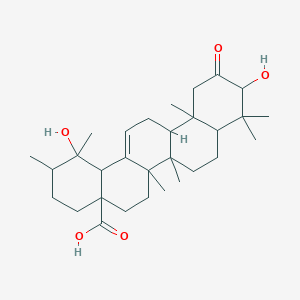

![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)
![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)
![(4R,5S,6S)-3-[[(3S,5S)-1-[3-[[[(2S,4S)-4-[[(4R,5S,6S)-2-Carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]thio]-2-pyrrolidinyl]carbonyl]amino]benzoyl]-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12294099.png)
